2-(Dimethylamino)-3-ethylpentanoic acid
Description
2-(Dimethylamino)-3-ethylpentanoic acid: is a chemical compound with the following structural formula:
CH3−CH2−CH(CH3)−C(O)OH−N(CH3)2
It contains an amino group (N(CH₃)₂) and a carboxylic acid group (COOH). The compound is also known by other names, such as 2-(Dimethylamino)-3-ethylvaleric acid .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(dimethylamino)-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
DUAITSJTRXMSLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 2-(Dimethylamino)-3-ethylpentanoic acid involves several steps. One common method is the reaction of 3-ethylpent-4-en-2-one with dimethylamine . The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidification to yield the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using suitable reagents and optimized conditions. specific industrial processes for this compound may vary based on the manufacturer.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the alkyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: 2-(Dimethylamino)-3-ethylpentanoic acid or its derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Medicine: The compound may have pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Researchers study its reactivity and properties for drug design and development.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent. the amino group may interact with cellular receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
2-Dimethylaminobenzoic acid: (CAS#: 1704-62-7) shares some structural similarities but has a benzene ring .
Dimethylamine: (CAS#: 124-40-3) lacks the carboxylic acid group and is a simpler amine .
Biological Activity
2-(Dimethylamino)-3-ethylpentanoic acid (often referred to as DMAP) is a compound that has gained attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAP, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H17N
- Molecular Weight : 143.23 g/mol
- IUPAC Name : 2-(Dimethylamino)-3-ethylpentanoic acid
DMAP is known to interact with neurotransmitter systems, particularly by influencing the activity of acetylcholine and possibly other neurotransmitters. Its structural features allow it to act as a potential agonist or antagonist at various receptor sites, which may contribute to its observed biological effects.
Neurotransmitter Activity
Research indicates that DMAP exhibits neurotransmitter-like activity, impacting cholinergic signaling pathways. Studies suggest that it may enhance cognitive functions through modulation of acetylcholine receptors, which are critical for memory and learning processes.
Anti-inflammatory Effects
DMAP has shown promise in preclinical models as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Antimicrobial Properties
Some studies have reported antimicrobial activity associated with DMAP. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which could be beneficial in developing new antimicrobial therapies.
Study 1: Neuroprotective Effects
A study conducted on neuroprotective effects revealed that DMAP administration in animal models led to significant improvements in cognitive performance following induced neurotoxicity. The results indicated a reduction in oxidative stress markers and inflammation in brain tissues.
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of DMAP against standard antibiotics, it was found that DMAP exhibited comparable efficacy against certain resistant bacterial strains. This suggests its potential as an alternative treatment option.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Neurotransmitter Modulation | Enhances acetylcholine receptor activity | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against various bacterial strains |
Toxicological Studies
Toxicity assessments have shown that DMAP has a relatively low acute toxicity profile. In animal studies, doses up to 2000 mg/kg did not result in significant adverse effects, indicating a favorable safety margin for further research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
